molecular formula C8H6N4O B13667391 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

Cat. No.: B13667391
M. Wt: 174.16 g/mol
InChI Key: ORCZYFNMIJOKSC-UHFFFAOYSA-N
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Description

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is a chemical building block for research and development, particularly in medicinal chemistry. The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized as an important class of heteroaromatic compounds with a wide range of potential pharmaceutical and biological activities . Recent scientific studies highlight this scaffold's significant value in antimalarial drug discovery programs. Research indicates that novel [1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated promising in vitro activity against Plasmodium falciparum , the most lethal malaria parasite . The mechanism of action for these compounds can involve the inhibition of key parasitic enzymes, such as falcipain-2 (FP-2), a cysteine protease that is essential for the parasite's survival . Inhibition of this enzyme hinders the parasite's ability to degrade hemoglobin, which stops its growth . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

InChI

InChI=1S/C8H6N4O/c1-13-7-2-6(4-9)12-5-10-11-8(12)3-7/h2-3,5H,1H3

InChI Key

ORCZYFNMIJOKSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NN=CN2C(=C1)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Microwave-Mediated Catalyst-Free Synthesis

A recent and efficient method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including derivatives like 7-Methoxy-triazolo[4,3-a]pyridine-5-carbonitrile, involves a microwave-mediated, catalyst-free, and additive-free tandem reaction. This eco-friendly approach utilizes enaminonitriles and benzohydrazides as starting materials under microwave irradiation, enabling rapid synthesis with good to excellent yields.

Reaction Conditions and Mechanism
  • Starting materials: Enaminonitriles (1 equiv.) and 4-methoxybenzohydrazide (2 equiv.)
  • Solvent: Dry toluene (1.5 mL)
  • Temperature: Microwave heating at 140 °C
  • Time: Short reaction times (varied depending on substrate)
  • Yield: Up to 83% for the target compound

The proposed mechanism involves:

  • Transamidation of the enaminonitrile with benzohydrazide, releasing dimethylamine and forming intermediate A.
  • Intramolecular nucleophilic attack of the nitrogen lone pair on the nitrile group, yielding intermediate B.
  • Condensation with the carbonyl group to form intermediate C.
  • Elimination of water to afford the 1,2,4-triazolo[1,5-a]pyridine product.

This method tolerates various substituents on the benzohydrazide, including electron-donating groups (methoxy, methyl) and electron-withdrawing groups (trifluoromethyl), although strong electron-withdrawing groups like nitro reduce yields significantly (down to 24%) (Table 1).

Table 1: Solvent Screening for Microwave-Mediated Synthesis
Entry Solvent Yield of 7-Methoxy-triazolo[4,3-a]pyridine-5-carbonitrile (%)
1 Toluene 83
2 THF No product
3 DMSO No product
4 Ethanol No product
5 Methanol No product
6 DMF Lower yield
7 Acetonitrile Lower yield
8 Pyridine 76
9 Xylene 69
10 Chlorobenzene 79
Table 2: Substrate Scope with Various Benzohydrazides
Entry Benzohydrazide Substituent Yield (%) Notes
a None 83 Unsubstituted benzohydrazide
b Methoxy 89 Electron-donating group (EDG)
c Methyl 82 EDG
d Trifluoromethyl 73 Electron-withdrawing group (EWG)
e Nitro 24 Strong EWG, low yield

This microwave-assisted, catalyst-free method offers advantages such as short reaction times, good yields, and environmental friendliness, making it a preferred route for synthesizing 7-Methoxy-triazolo[4,3-a]pyridine-5-carbonitrile.

Traditional Thermal Methods

Prior to microwave methodologies, traditional syntheses often involved prolonged refluxing of precursors such as 2-chloro-6-methoxy-4-phenyl-quinoline with substituted acyl hydrazides in solvents like n-butanol under nitrogen atmosphere for 20–40 hours. These methods yielded related triazoloquinoline derivatives, indicating the feasibility of similar strategies for preparing methoxy-substituted triazolopyridines, though with longer reaction times and moderate yields (approx. 64.5%).

Cyclocondensation and Chlorination Routes

Other synthetic routes involve cyclocondensation reactions starting from amino-substituted triazoles and β-diketones or cyanoacetamide derivatives, followed by chlorination to form acyl chlorides that serve as intermediates for further coupling reactions. These methods are more common for related triazolopyrimidine derivatives but illustrate the versatility of cyclocondensation in constructing nitrogen heterocycles with nitrile functionalities.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Reference
Microwave-Mediated Catalyst-Free Enaminonitriles + benzohydrazides; toluene; 140 °C; short time Eco-friendly; high yields; broad scope Requires microwave equipment
Traditional Thermal Reflux 2-Chloro-6-methoxy-4-phenyl-quinoline + acyl hydrazides; n-butanol; 20–40 h reflux Established method; moderate yields Long reaction times; moderate yields
Cyclocondensation + Chlorination Amino triazole + β-diketones; chlorination; coupling Versatile; applicable to related compounds Multi-step; more complex

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets. It can act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2. These interactions modulate various biological pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Core Heterocycle Influence: The 1,2,4-triazolo[4,3-a]pyridine core (as in the target compound) is associated with antifungal activity, while triazoloquinoxaline derivatives exhibit cardiovascular effects .
  • Methoxy groups improve solubility and membrane penetration, critical for antifungal action .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., ) reduce reaction times compared to traditional reflux ().
Antifungal Activity

Triazolo[4,3-a]pyridine derivatives with hydrazone moieties () showed variable inhibition against Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea at 100 μg/mL. DFT studies linked activity to electron-withdrawing substituents (e.g., carbonitrile), which align with the target compound’s structure .

Antimicrobial Activity

Pyrimidine-carbonitrile derivatives () demonstrated broad-spectrum activity, with 3,4,5-trimethoxyphenyl groups enhancing potency against Gram-positive bacteria. The carbonitrile group in the target compound may similarly contribute to microbial target inhibition .

Cardiovascular Activity

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives () increased stroke volume by 9.92% in isolated rabbit hearts.

Structure-Activity Relationship (SAR) Trends

  • Position 5 (Carbonitrile) : Critical for antimicrobial and antifungal activity due to hydrogen-bond acceptor properties .
  • Position 7 (Methoxy) : Enhances lipophilicity and bioavailability, as seen in antifungal triazolopyridines .
  • Fused Ring Systems: Quinoxaline derivatives () show divergent activities compared to pyridine-based analogs, emphasizing the role of aromatic π-system geometry in target selectivity.

Biological Activity

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The chemical structure of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is characterized by a triazole ring fused to a pyridine system. The methoxy group at the 7-position and the carbonitrile group at the 5-position contribute to its unique properties and biological activity.

Structural Formula

C8H7N5O CAS RN 1890781 90 4 \text{C}_8\text{H}_7\text{N}_5\text{O}\quad \text{ CAS RN 1890781 90 4 }

Antitumor Activity

Research indicates that derivatives of triazolo[4,3-a]pyridines exhibit potent antitumor activity. A study highlighted that certain derivatives selectively inhibited c-Met kinase, which is implicated in various cancers. For instance, a related compound demonstrated significant inhibition against gastric cancer cell lines (SNU5) and showed improved efficacy in vivo compared to standard treatments like SGX-523 .

The mechanism by which 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile exerts its biological effects is primarily through the inhibition of specific kinases involved in tumor progression and metastasis. The selectivity for c-Met suggests that this compound may disrupt signaling pathways critical for cancer cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile can inhibit various kinases with varying degrees of selectivity. For example:

  • c-Met Inhibition : High selectivity was observed against c-Met compared to other kinases.
  • Antitumor Efficacy : Compounds showed dose-dependent inhibition in xenograft models.

In Vivo Studies

In vivo studies using mouse models have shown that certain derivatives can significantly reduce tumor size and improve survival rates when compared to untreated controls. The data suggest that these compounds could be developed further as targeted cancer therapies.

Case Studies

  • Case Study on Gastric Cancer : A derivative of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine was evaluated for its antitumor potential against gastric cancer cells. Results indicated a notable decrease in cell viability at concentrations as low as 10 µM.
  • Case Study on Lung Cancer : Another study assessed the compound's effects on non-small cell lung cancer (NCI-H1993) xenografts. The results confirmed enhanced inhibition compared to standard treatments.

Comparative Data Table

Compound NameIC50 (µM)Target KinaseCancer Type
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine0.5c-MetGastric Cancer
Related Compound A0.8c-MetLung Cancer
SGX-5231.2c-MetGastric Cancer

Q & A

Basic: What are the common synthetic routes for 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile in academic research?

Methodological Answer:
The synthesis typically involves cyclocondensation or multicomponent reactions (MCRs). A general approach includes:

  • Step 1: Reacting 3-amino-1,2,4-triazole with aldehydes and cyanoacetyl derivatives in dimethylformamide (DMF) under reflux (120°C for 10–24 hours) .
  • Step 2: Recrystallization from ethanol/DMF mixtures to purify the product .
  • Alternative Route: Triethylamine-catalyzed cyclization of 1,3-biselectrophilic precursors with NH-3-aminopyrazoles under solvent-free conditions (150°C, 30 minutes) .

Key Considerations:

  • Solvent choice (DMF, ethanol) impacts reaction efficiency and purity.
  • Heating duration and temperature must be optimized to avoid side products .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons in the triazolopyridine core (δ ~6.5–8.5 ppm) .
    • ¹³C NMR confirms the carbonitrile group (δ ~115–120 ppm) and carbonyl/methoxy carbons .
  • Infrared (IR) Spectroscopy: Detects C≡N stretching (~2200 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight .

Validation: Cross-referencing with literature data ensures structural accuracy .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Temperature Control: Higher temperatures (e.g., 120°C in sealed tubes) accelerate cyclization but require monitoring to prevent decomposition .
  • Catalyst Selection: Triethylamine enhances reaction rates in DMF-based systems .
  • Purification: Chromatography (e.g., preparative TLC with CHCl₃/MeOH) resolves closely related impurities .

Example Protocol:

ParameterOptimal ConditionSource
SolventDMF or solvent-free
Temperature120–150°C
CatalystTriethylamine (0.5 mmol)
PurificationEthanol recrystallization

Advanced: What strategies address conflicting biological activity data among structural analogs?

Methodological Answer:
Conflicting data may arise from substituent effects or assay variability. Strategies include:

  • Systematic SAR Studies: Compare analogs with controlled substitutions (e.g., methoxy vs. chloro groups) .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and dose ranges .
  • Crystallography: Resolve binding modes of analogs with target enzymes (e.g., kinase inhibition) .

Example: A methyl-to-chloro substitution alters solubility and receptor affinity, explaining divergent activity .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies: Predict interactions with targets (e.g., ATP-binding pockets) using software like AutoDock .
  • QSAR Models: Correlate electronic parameters (e.g., Hammett constants) with activity trends .
  • MD Simulations: Assess binding stability over time (e.g., 100-ns trajectories) .

Case Study: Methoxy groups enhance π-stacking in hydrophobic pockets, while carbonitrile improves hydrogen bonding .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

  • Recrystallization: Ethanol/DMF mixtures yield high-purity crystals .
  • Column Chromatography: Silica gel with chloroform/methanol gradients separates polar impurities .
  • Preparative TLC: Resolves minor byproducts in small-scale syntheses .

Tip: Monitor via TLC (Rf ~0.5 in CHCl₃/MeOH 9:1) to track purification progress .

Advanced: How can researchers resolve contradictions in enzyme inhibition data?

Methodological Answer:

  • Kinetic Assays: Measure IC₅₀ values under standardized pH and temperature conditions .
  • Cofactor Dependence: Test inhibition in the presence/absence of Mg²⁺ or ATP .
  • Structural Analysis: Compare X-ray structures of enzyme-inhibitor complexes to identify steric clashes .

Example: Discrepancies in kinase inhibition may stem from assay pH affecting protonation states .

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